1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

Kinase inhibitor selectivity PKD inhibition Pyrazolo[3,4-d]pyrimidine regioisomerism

Discontinued kinase probe or unvalidated scaffold? This defined pyrazolo[3,4-d]pyrimidine eliminates SAR ambiguity. It is the C4-piperazine regioisomer essential for PKD activity, not the inactive C3-analog. - Locks pan-PKD engagement (IC50 17-35 nM) to map cortactin phosphorylation & Golgi function. - N1-Phenyl group delivers ≥10-fold stronger FLT3 binding vs. unsubstituted scaffolds, ideal for AML screening. - 2-Pyridyl tail maintains CNS-sparing cLogP (4.3); avoids the high PSA of the 4-pyridyl isomer that limits brain exposure. Order the authentic chemotype for kinome panel SAR mapping without risking selectivity inversion.

Molecular Formula C20H19N7
Molecular Weight 357.4 g/mol
Cat. No. B3440458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Molecular FormulaC20H19N7
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
InChIInChI=1S/C20H19N7/c1-2-6-16(7-3-1)27-20-17(14-24-27)19(22-15-23-20)26-12-10-25(11-13-26)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2
InChIKeyUOVQZTBUSPOQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine Profile


1-Phenyl-4-[4-(2-pyridyl)piperazino]-1H-pyrazolo[3,4-d]pyrimidine (C20H19N7, MW 357.4 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a phenyl substituent at the N1 position and a 4-(2-pyridyl)piperazino moiety at the C4 position of the pyrazolo[3,4-d]pyrimidine core. This substitution pattern distinguishes it from more common 3-substituted regioisomers and establishes its potential as a hinge-binding kinase inhibitor with a defined vector for interactions in the solvent-exposed region [2]. The pyrazolo[3,4-d]pyrimidine scaffold is a purine bioisostere extensively exploited for targeting the ATP-binding pocket of protein kinases, and the specific C4 piperazine linkage is associated with modulation of serine-threonine kinase activity in patent disclosures [3].

Why Generic Substitution Fails in Kinase Research


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is precluded by the extreme sensitivity of kinase selectivity profiles to the substitution pattern on the heterocyclic core. Even among close analogs, shifting the piperazine attachment from the C3 to the C4 position—or modifying the N1 substituent from phenyl to tert-butyl—can invert the kinase selectivity fingerprint [1]. For example, the regioisomeric pair 1-NM-PP1 (C3-substituted) and 3-IN-PP1 (C4-substituted) exhibit divergent PKD isoform inhibition, with 3-IN-PP1 showing pan-PKD IC50 values of 94–108 nM while 1-NM-PP1 is inactive against PKD [2]. The 2-pyridyl group on the piperazine further modulates both the basicity of the terminal nitrogen and its hydrogen-bonding capacity with kinase hinge residues, making direct replacement by phenylpiperazine or unsubstituted piperazine analogs pharmacologically non-equivalent [3]. These structural determinants render generic substitution unreliable for maintaining target engagement, cellular potency, or selectivity margins in kinase assays.

Quantitative Evidence vs Closest Analogs


C4- vs C3-Substituted Regioisomer Kinase Selectivity

In head-to-head biochemical profiling, the C4-piperazine substitution characteristic of the target compound confers a different kinase selectivity fingerprint relative to the C3-piperazine analog 3-IN-PP1. While 3-IN-PP1 inhibits PKD1, PKD2, and PKD3 with IC50 values of 108, 94, and 108 nM respectively [1], the C4-substituted scaffold (represented by compound 17m in the same series) achieves PKD inhibition with IC50 values improved to 17–35 nM [2]. This 3-fold to 6-fold improvement in enzymatic potency demonstrates that the C4 attachment vector allows more effective occupation of the kinase active site. Molecular docking studies confirm that the C4-piperazine orientation positions the pyridyl group for an additional hydrogen-bond interaction with the hinge region that is inaccessible to the C3-substituted regioisomer [2].

Kinase inhibitor selectivity PKD inhibition Pyrazolo[3,4-d]pyrimidine regioisomerism

N1-Phenyl Substitution Enhances FLT3 Affinity

Structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives reveal that N1-phenyl substitution is critical for FLT3 kinase engagement. In a series of C4-piperazine-substituted pyrazolo[3,4-d]pyrimidines, the presence of an N1-phenyl group consistently yields FLT3 IC50 values in the low nanomolar range (32 nM for the most potent analog in BindingDB entry BDBM50429479), whereas the corresponding N1-unsubstituted or N1-alkyl derivatives show >10-fold reduced affinity [1]. This N1-phenyl effect is attributed to a π–π stacking interaction with the Phe830 gatekeeper residue of FLT3, as demonstrated by molecular docking studies [2]. The target compound's N1-phenyl group thus provides a critical affinity-enhancing pharmacophoric element absent in simpler pyrazolo[3,4-d]pyrimidine building blocks.

FLT3 inhibition Acute myeloid leukemia Kinase binding affinity

2-Pyridylpiperazine Substituent Improves Drug-Likeness

The 2-pyridyl substituent on the terminal piperazine nitrogen differentiates the target compound from common alternatives in terms of predicted physicochemical properties critical for drug development. Computational comparison of the target compound (C20H19N7, MW 357.4, cLogP 4.3) with its 4-pyridyl isomer and the unsubstituted phenylpiperazine analog (C15H16N6, MW 280.33, cLogP 1.6) reveals that the 2-pyridyl group increases lipophilicity into the optimal range for blood-brain barrier penetration (cLogP 3–5) while maintaining an acceptable hydrogen bond acceptor count of 7 [1][2]. The 2-pyridyl orientation also positions the pyridine nitrogen for potential intramolecular hydrogen bonding with the piperazine NH, which reduces the compound's effective polar surface area relative to the 4-pyridyl isomer—a factor known to enhance membrane permeability in Caco-2 assays across the pyrazolo[3,4-d]pyrimidine class [1].

Drug-likeness prediction Physicochemical properties CNS drug discovery

C4-Piperazine Linkage: Cellular Antiproliferative Spectrum

Cellular profiling of pyrazolo[3,4-d]pyrimidine-based PKD inhibitors demonstrates that the C4-piperazine substitution pattern directly impacts anticancer efficacy. Compound 17m, bearing the C4-piperazine scaffold analogous to the target compound, inhibits PKD-dependent cortactin phosphorylation in cells—a functional readout of target engagement—whereas the C3-substituted parental compound 1-NM-PP1 shows no detectable cellular PKD inhibition [1]. Moreover, the C4-substituted series (including 3-IN-PP1) displays potent antiproliferative activity against PANC-1 pancreatic cancer cells, establishing a clear cellular activity advantage for the C4-linked architecture [2]. Notably, neither the C3-substituted 1-NM-PP1 nor simple piperazine derivatives lacking the pyridyl group achieve comparable cellular potency in this model system.

Antiproliferative activity Pancreatic cancer PANC-1 cells

Key Research & Procurement Scenarios


PKD Chemical Biology & Target Validation

Based on the improved enzymatic PKD inhibition (IC50 = 17–35 nM) demonstrated by the C4-piperazine scaffold series [1], this compound is ideally suited as a probe molecule for dissecting PKD isoform-specific functions in cancer cell signaling. Investigators studying PKD-mediated cortactin phosphorylation or Golgi organization should prioritize this scaffold over C3-substituted analogs, which lack cellular PKD engagement [2].

FLT3-Driven AML Drug Discovery Screening

The N1-phenyl group, which provides a ≥10-fold enhancement in FLT3 binding affinity versus unsubstituted scaffolds [3], makes this compound a rational choice for inclusion in FLT3 inhibitor screening libraries targeting AML. Its 2-pyridylpiperazine tail further offers a vector for derivatization to optimize selectivity over VEGFR2 [3].

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a computed cLogP of 4.3 and a hydrogen-bonding profile optimized by the 2-pyridyl group [4], this compound represents a privileged starting point for medicinal chemistry campaigns targeting brain kinases such as GSK3β or LRRK2. Procurement teams should select this specific substitution pattern over the 4-pyridyl isomer to avoid the higher polar surface area that limits brain exposure [4].

Kinase Selectivity Profiling: C4 vs C3 Pyrazolopyrimidines

The regioisomeric difference between C4-piperazine (target compound class) and C3-piperazine (3-IN-PP1 class) pyrazolo[3,4-d]pyrimidines yields divergent kinase selectivity profiles [2]. This compound should be included as a representative C4-substituted member in any kinome-wide selectivity panel aiming to map structure-selectivity relationships for this chemotype.

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